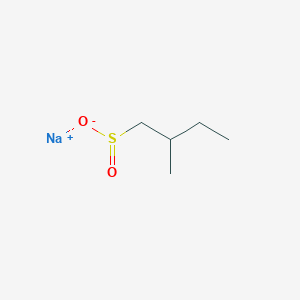

Sodium 2-methylbutane-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-methylbutane-1-sulfinate is an organosulfur compound with the molecular formula C5H11NaO2S. It is a sodium salt of 2-methylbutane-1-sulfinic acid and is used as a versatile building block in organic synthesis. This compound is particularly valued for its ability to form various sulfur-containing compounds, making it a crucial reagent in the field of organosulfur chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-methylbutane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane-1-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the neutralization of 2-methylbutane-1-sulfinic acid with sodium hydroxide, followed by crystallization and purification steps to obtain the final product. The industrial methods are optimized for efficiency, cost-effectiveness, and scalability .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-methylbutane-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.

Major Products Formed

Sulfonic Acids: Formed through oxidation.

Thiols: Formed through reduction.

Sulfonamides and Sulfones: Formed through substitution reactions.

Scientific Research Applications

Sodium 2-methylbutane-1-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a sulfonylating, sulfenylating, and sulfinylating reagent in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of sodium 2-methylbutane-1-sulfinate involves its ability to donate sulfonyl, sulfenyl, and sulfinyl groups to various substrates. This reactivity is facilitated by the presence of the sulfinic acid moiety, which can undergo nucleophilic attack, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and substrate .

Comparison with Similar Compounds

Similar Compounds

- Sodium methanesulfinate

- Sodium ethanesulfinate

- Sodium benzenesulfinate

Uniqueness

Compared to other sodium sulfinates, sodium 2-methylbutane-1-sulfinate is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. This uniqueness makes it particularly useful in the synthesis of complex organosulfur compounds .

Biological Activity

Sodium 2-methylbutane-1-sulfinate is a sulfinic acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant research findings, data tables, and case studies.

This compound is classified as a sulfinic acid salt. Sulfinates, including this compound, are recognized for their versatility in organic synthesis and biological applications. They can act as nucleophiles in various chemical reactions, facilitating the formation of sulfonamides and other organosulfur compounds. The synthesis of sodium sulfinates typically involves oxidation processes or reactions with sulfur dioxide (SO₂) complexes, which are well-documented in the literature .

- Antioxidant Properties : Sodium sulfinates have been shown to exhibit antioxidant activity. They can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and inflammation .

- Cell Signaling Modulation : Research indicates that sulfinate compounds may influence cellular signaling pathways. For instance, they can modulate the activity of sulfotransferases (SULTs), enzymes that transfer sulfate groups to various substrates, impacting drug metabolism and hormone regulation .

- Antimicrobial Activity : Some studies have reported the antimicrobial effects of sodium sulfinates against various pathogens. This is attributed to their ability to disrupt microbial cell membranes and inhibit metabolic processes .

- Cytotoxic Effects : In certain contexts, this compound has demonstrated cytotoxic effects on cancer cells. The compound's ability to induce apoptosis in malignant cells while sparing normal cells presents a promising avenue for cancer therapy .

Table 1: Summary of Biological Activities

Research Insights

- A study published in Molecular Pharmacology highlighted the role of sulfinate compounds in regulating SULT enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

- Another investigation found that sodium sulfinates could enhance the efficacy of certain antibiotics by acting synergistically with them against resistant bacterial strains .

- Furthermore, research presented at a recent symposium indicated that this compound could potentially serve as a therapeutic agent in neurodegenerative diseases by mitigating oxidative damage in neuronal cells .

Properties

Molecular Formula |

C5H11NaO2S |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

sodium;2-methylbutane-1-sulfinate |

InChI |

InChI=1S/C5H12O2S.Na/c1-3-5(2)4-8(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |

InChI Key |

SKXGIOOMCDJHMG-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)CS(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.